4-(2-Iodophenyl)-4-oxobutyronitrile
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Overview
Description
4-(2-Iodophenyl)-4-oxobutyronitrile (4-IOPOBN) is an organic compound with a molecular formula of C10H7INO2. It is a colorless solid that is soluble in organic solvents and is used in various scientific applications. 4-IOPOBN has been studied extensively for its potential in drug synthesis, scientific research, and lab experiments. In
Scientific Research Applications
Chemical Synthesis and Reactivity
4-(2-Iodophenyl)-4-oxobutyronitrile is explored in various chemical syntheses and reactions. In the study by Volovenko et al. (2001), a similar compound, 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitrile, was synthesized and its reactions with secondary aliphatic amines were studied, leading to the formation of new compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles. This research highlights the potential of related nitriles in synthesizing new heterocyclic compounds with diverse chemical properties (Volovenko, Volovnenko, & Tverdokhlebov, 2001).
Antimicrobial Activity
Research by El-Hashash et al. (2014) explores the antimicrobial potential of compounds derived from similar nitriles. The paper discusses the synthesis of novel heterocyclic compounds using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a compound structurally related to 4-(2-Iodophenyl)-4-oxobutyronitrile. The antimicrobial activities of these compounds were studied, suggesting potential applications in developing new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).
Polymer-Conjugated Applications
In a study by Sedláček et al. (2011), a compound structurally similar to 4-(2-Iodophenyl)-4-oxobutyronitrile was used in the development of a polymer-conjugated system for drug delivery. This system aimed to target tumor tissue and deliver drugs directly to DNA-containing compartments in cells, indicating potential applications in targeted cancer therapy (Sedláček et al., 2011).
Electrolyte Additive in Batteries
A study by Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile, a compound with some similarity to 4-(2-Iodophenyl)-4-oxobutyronitrile, as an electrolyte additive in lithium-ion batteries. This research indicated that such nitriles could improve the cyclic stability and performance of high voltage lithium ion batteries (Huang et al., 2014).
Mechanism of Action
properties
IUPAC Name |
4-(2-iodophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQANQOKYKASBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642253 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodophenyl)-4-oxobutyronitrile | |
CAS RN |
898768-01-9 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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